4-tert-Butyl-2,6-dinitro-N-(pentan-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2,6-dinitro-N-(pentan-3-yl)aniline is a chemical compound with the molecular formula C15H23N3O4 It is known for its unique structural features, which include a tert-butyl group, two nitro groups, and a pentan-3-yl substituent on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 2 and 6 positions of the aniline ring . The subsequent alkylation step involves the reaction of the dinitro compound with a suitable alkylating agent, such as pentan-3-yl bromide, in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 4-tert-Butyl-2,6-dinitro-N-(pentan-3-yl)aniline .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2,6-dinitro-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of 4-tert-butyl-2,6-diamino-N-(pentan-3-yl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
4-tert-Butyl-2,6-dinitro-N-(pentan-3-yl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2,6-dinitro-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tert-butyl and pentan-3-yl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylaniline: Lacks the nitro and pentan-3-yl groups, making it less reactive in certain chemical reactions.
2,6-Dinitroaniline: Lacks the tert-butyl and pentan-3-yl groups, affecting its solubility and reactivity.
Uniqueness
4-tert-Butyl-2,6-dinitro-N-(pentan-3-yl)aniline is unique due to the combination of its substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
209548-10-7 |
---|---|
Molecular Formula |
C15H23N3O4 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
4-tert-butyl-2,6-dinitro-N-pentan-3-ylaniline |
InChI |
InChI=1S/C15H23N3O4/c1-6-11(7-2)16-14-12(17(19)20)8-10(15(3,4)5)9-13(14)18(21)22/h8-9,11,16H,6-7H2,1-5H3 |
InChI Key |
MFHJZDUGAUIISN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.